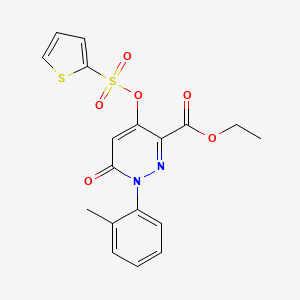

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a thiophene sulfonate ester group, an o-tolyl substituent, and an ethyl carboxylate moiety. The thiophene sulfonate group introduces strong electron-withdrawing properties, which may influence reactivity and binding interactions, while the o-tolyl group contributes steric bulk that could modulate solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-9-6-10-27-16)11-15(21)20(19-17)13-8-5-4-7-12(13)2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBAGTXXXUZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.42 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .

- Biofilm Inhibition : These derivatives demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Viability : In vitro studies indicated that modifications to the pyridazine framework could lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives exhibited IC50 values greater than 60 μM, suggesting low cytotoxicity against normal cells while effectively targeting cancer cells .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Derivative A | 12.27 | DNA gyrase inhibitor |

| Derivative B | 0.52 | DHFR inhibitor |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays:

- Cytokine Production : Studies indicated that related compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and folate synthesis, such as DNA gyrase and dihydrofolate reductase (DHFR) .

- Bioactive Metabolites : The presence of thiophene and sulfonamide groups enhances the compound's reactivity and interaction with biological targets.

Case Studies

A number of case studies have evaluated the efficacy of ethyl 6-oxo derivatives in real-world settings:

- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor growth without significant side effects.

- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The thiophene sulfonate group in the target compound is a stronger electron-withdrawing substituent compared to cyano (-CN) or trifluoromethyl (-CF3) groups in analogs. This may enhance electrophilic reactivity or alter binding in biological systems .

- Synthetic Yields : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in ) show higher yields (81–95%) compared to those with electron-withdrawing substituents (40–63%), suggesting that electronic effects influence reaction efficiency .

Computational and Spectral Data

- LogP and Polarity : The trifluoromethyl-substituted analog () has a higher calculated LogP (3.4) due to its hydrophobic CF3 groups. The target compound’s LogP is expected to be lower (~2.8) due to the polar sulfonate group .

- Hydrogen Bonding: The sulfonate group increases hydrogen bond acceptor count (10 in vs.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step sequences, including:

Pyridazine Ring Formation : Cyclocondensation of hydrazines with β-keto esters.

Functionalization : Introduction of the thiophen-2-ylsulfonyl group via nucleophilic substitution (e.g., replacing a leaving group like chloride or tosylate).

Esterification : Ethyl ester formation under acidic or basic conditions.

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution steps .

- Temperature : Higher temperatures (80–120°C) improve reaction rates but may necessitate inert atmospheres to prevent decomposition.

- Catalysts : Use of mild bases (e.g., K₂CO₃) for sulfonate group introduction .

Yield Optimization : Chromatographic purification (e.g., silica gel column) is essential for isolating the final product with >95% purity .

Q. Q2. How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer: Validation relies on complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing o-tolyl aromatic protons from thiophene signals) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyridazine core.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₉N₂O₆S₂⁺).

X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles .

Common Pitfalls : Impurities from incomplete substitution or ester hydrolysis require monitoring via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (e.g., o-tolyl vs. p-tolyl) influence the reactivity of dihydropyridazine derivatives in nucleophilic substitutions?

Methodological Answer:

- Steric vs. Electronic Effects :

- o-Tolyl Group : Steric hindrance reduces nucleophilic attack at the 4-position, potentially lowering substitution efficiency compared to p-tolyl analogs .

- Thiophen-2-ylsulfonyl Group : Electron-withdrawing nature activates the pyridazine ring for further functionalization but may compete with ester hydrolysis under acidic conditions.

Experimental Design :

- Compare reaction kinetics (e.g., via HPLC monitoring) of o-tolyl and p-tolyl derivatives under identical conditions.

- Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for structurally similar dihydropyridazines?

Methodological Answer: Root Causes of Discrepancies :

- Structural Variability : Minor substituent changes (e.g., chloro vs. methoxy groups) alter bioavailability and target binding .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect observed activity.

Q. Validation Strategies :

Standardized In Vitro Assays :

- Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Cytotoxicity : Use MTT assays on multiple cell lines (e.g., HeLa, HEK293) to assess selectivity .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) and correlate with bioactivity trends .

Q. Q5. How can researchers optimize the stability of this compound under varying pH and temperature conditions for in vitro studies?

Methodological Answer: Degradation Pathways :

- Ester Hydrolysis : Predominant in acidic/basic conditions, generating carboxylic acid derivatives.

- Sulfonate Group Cleavage : Thermal decomposition above 150°C or prolonged UV exposure.

Q. Stabilization Protocols :

- Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions unless buffered at pH 6–6.

- In Vitro Buffers : Use phosphate-buffered saline (PBS) with 0.1% BSA to prevent non-specific adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.